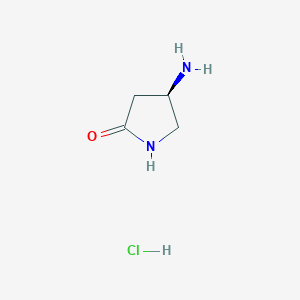

(R)-4-aminopyrrolidin-2-one hydrochloride

Description

Contextual Significance of Chiral Nitrogen Heterocycles in Molecular Design

Chiral nitrogen heterocycles, which are ring structures containing at least one nitrogen atom and possessing chirality, are ubiquitous in nature and synthetic chemistry. nih.gov They form the core of many natural products, pharmaceuticals, and agrochemicals. The presence of a nitrogen atom in a chiral ring system introduces unique chemical properties, including basicity and the ability to form hydrogen bonds, which are often crucial for biological interactions. organic-chemistry.org The specific stereochemistry of these heterocycles can lead to vastly different biological effects, a principle that is fundamental to modern drug design. researchgate.net

The Pyrrolidinone Ring System as a Versatile Pharmacophore Scaffold

The pyrrolidinone ring, a five-membered lactam (a cyclic amide), is a privileged scaffold in medicinal chemistry. mdpi.com Its structure is found in a wide range of biologically active compounds. The pyrrolidinone core offers a rigid framework that can be functionalized at various positions, allowing for the precise spatial arrangement of chemical groups to interact with biological targets. nih.gov This versatility makes it an attractive starting point for the development of new therapeutic agents. mdpi.com

Principles of Enantiopurity and Stereochemical Control in Chiral Synthesis

The synthesis of a single enantiomer of a chiral molecule, known as enantioselective synthesis, is a major focus of modern organic chemistry. nih.gov Achieving high enantiopurity is critical in the pharmaceutical industry, as different enantiomers of a drug can have different potencies and, in some cases, different physiological effects. Stereochemical control refers to the ability to selectively produce a desired stereoisomer. This can be achieved through various strategies, including the use of chiral catalysts, chiral starting materials from the "chiral pool" (naturally occurring enantiopure compounds like amino acids and sugars), and chiral auxiliaries. mdpi.comresearchgate.net The ultimate goal is to create a synthetic route that is not only efficient but also yields the desired enantiomer in high purity.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4R)-4-aminopyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.ClH/c5-3-1-4(7)6-2-3;/h3H,1-2,5H2,(H,6,7);1H/t3-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMHDNYPPBTWER-AENDTGMFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC1=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. the Role of R 4 Aminopyrrolidin 2 One Hydrochloride As a Chiral Building Block in Complex Organic Synthesis

Construction of Chiral Pharmaceutical Intermediates

The synthesis of chiral active pharmaceutical ingredients (APIs) often relies on the use of enantiomerically pure building blocks to ensure the desired therapeutic effect and to minimize potential side effects associated with the unintended enantiomer. (R)-4-aminopyrrolidin-2-one hydrochloride serves as a crucial intermediate in the development of various pharmaceuticals, especially in the realms of antiviral and antidiabetic agents. myskinrecipes.com The inherent chirality of this compound allows for the introduction of a specific stereochemistry early in a synthetic route, which is often more efficient than chiral separations later in the process.

The pyrrolidinone core is a common feature in a multitude of biologically active compounds. nih.gov The strategic placement of the amino group in the (R)-configuration provides a key handle for further functionalization, enabling the construction of more complex chiral side chains or the linkage to other molecular fragments. This controlled elaboration is fundamental in creating intermediates that will ultimately be assembled into the final drug substance. While specific, named intermediates derived directly from (R)-4-aminopyrrolidin-2-one hydrochloride are often proprietary and detailed within patent literature, the general utility of such chiral γ-lactams in pharmaceutical synthesis is well-documented. For instance, related hydroxylated pyrrolidinones are precursors to antibiotic and antidepressant agents. uitm.edu.my

Table 1: Examples of Chiral Pharmaceutical Intermediates from Pyrrolidine (B122466) Derivatives

| Precursor | Therapeutic Area | Resulting Intermediate Class |

| Chiral Pyrrolidinone | Antiviral | Nucleoside Analog Scaffolds |

| Chiral Pyrrolidinone | Antidiabetic | Enzyme Inhibitor Backbones |

| Chiral Pyrrolidinone | CNS Disorders | Receptor Ligand Frameworks |

Integration into Dipeptidyl Peptidase IV (DPP-4) Inhibitor Scaffolds

Dipeptidyl peptidase IV (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. A significant number of these inhibitors feature a pyrrolidine or a structurally related nitrogen-containing heterocycle as a core structural element. researchgate.netresearchgate.net This part of the molecule is crucial for binding to the S1 pocket of the DPP-4 enzyme, which has a preference for proline-like structures. The stereochemistry of the pyrrolidine ring and its substituents is critical for potent and selective inhibition.

(R)-4-aminopyrrolidin-2-one hydrochloride is an ideal precursor for the synthesis of these scaffolds. The amino group can be acylated to introduce various side chains that interact with other regions of the enzyme's active site, while the lactam moiety provides a rigid conformational constraint. Although many synthetic routes to DPP-4 inhibitors have been described, often starting from proline or other chiral precursors, the structural motif of 4-aminopyrrolidin-2-one (B1281749) is highly relevant. For example, the synthesis of certain DPP-4 inhibitors involves the use of pyrrolidine derivatives that are structurally analogous to the title compound. nih.gov The development of novel tricyclic and bicyclic scaffolds for DPP-4 inhibitors often involves the strategic incorporation of chiral amine functionalities, for which (R)-4-aminopyrrolidin-2-one hydrochloride can serve as a valuable starting material. researchgate.net

Table 2: Key Structural Features of Pyrrolidine-Based DPP-4 Inhibitors

| Structural Feature | Role in DPP-4 Inhibition | Example Inhibitor Class |

| Pyrrolidine Ring | Mimics proline, binds to S1 pocket | Gliptins |

| Chiral Amine | Orienting side chains for optimal binding | Various |

| Nitrile Group (often) | Covalent or non-covalent interaction with active site | Cyanopyrrolidines |

Utilization in the Synthesis of Peptidomimetic Frameworks

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov The rigid five-membered ring of (R)-4-aminopyrrolidin-2-one hydrochloride makes it an excellent scaffold for constraining the conformational flexibility of a peptide-like backbone. This pre-organization can lead to higher binding affinities for biological targets.

Development of Pyrrolidine-Based Scaffolds for Bioactive Compounds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of natural products and synthetic drugs with diverse biological activities. nih.gov The development of novel bioactive compounds often involves the synthesis of libraries of molecules based on a common scaffold, which is then decorated with various functional groups to explore the structure-activity relationship (SAR).

(R)-4-aminopyrrolidin-2-one hydrochloride provides a chiral platform for the synthesis of such libraries. The amino group can be readily derivatized through reactions such as acylation, alkylation, and sulfonylation, while the lactam nitrogen can also be functionalized. This allows for the systematic modification of the molecule at multiple positions. For instance, the synthesis of polyhydroxylated pyrrolidines, which are potent glycosidase inhibitors and have potential as antidiabetic and anticancer drugs, can be envisioned starting from chiral aminopyrrolidinone precursors. nih.gov The stereocenter at the C4 position is crucial for directing the stereochemical outcome of subsequent reactions and for ensuring the correct spatial arrangement of functional groups for biological activity.

Table 3: Bioactive Scaffolds Incorporating the Pyrrolidine Ring

| Scaffold Class | Therapeutic Target | Example of Biological Activity |

| Polyhydroxylated Pyrrolidines | Glycosidases | Antidiabetic, Antiviral |

| Spiro-pyrrolidines | Various Receptors | CNS activity, Anticancer |

| Proline Analogs | Enzymes, Receptors | Various |

Application in Stereospecific Formation of Oligonucleotide Components

The modification of oligonucleotides is a rapidly growing field with applications in therapeutics (e.g., antisense therapy, siRNA), diagnostics, and molecular biology research. Introducing modifications to the sugar-phosphate backbone, the nucleobases, or the termini of an oligonucleotide can enhance its properties, such as nuclease resistance, binding affinity, and cellular uptake.

Pyrrolidine-based structures have been incorporated into oligonucleotides to create novel analogs. For example, a pyrrolidine analog, introduced as a phosphoramidite (B1245037), has been used to mimic the transition state of DNA glycosylase-substrate complexes, acting as a potent inhibitor of these DNA repair enzymes. glenresearch.com This demonstrates the utility of the pyrrolidine ring in creating mimics of key biological structures within the context of nucleic acids.

Furthermore, pyrrolidine-amide oligonucleotide mimics (POMs) have been synthesized, where the phosphodiester backbone is replaced by a pyrrolidine-amide linkage. These POMs have shown the ability to hybridize with both DNA and RNA with sequence selectivity. researchgate.net The synthesis of such modified backbones requires chiral building blocks to control the stereochemistry of the pyrrolidine units. (R)-4-aminopyrrolidin-2-one hydrochloride, with its defined stereochemistry and reactive amino group, represents a potential starting material for the synthesis of the corresponding phosphoramidite monomers required for the solid-phase synthesis of these modified oligonucleotides. glenresearch.com

Iv. Rational Design and Synthesis of Novel R 4 Aminopyrrolidin 2 One Derivatives

Strategies for Chemical Modification of the Pyrrolidinone Core

The chemical modification of the pyrrolidinone core is a cornerstone of synthetic medicinal chemistry, aimed at accessing novel chemical space and optimizing molecular function. The pyrrolidinone scaffold is a versatile template found in numerous bioactive molecules, making the development of methods for its functionalization a key research area. frontiersin.orgmdpi.com

A common strategy involves the manipulation of the α-position to the carbonyl group through base-mediated enolate formation followed by quenching with various electrophiles. acs.org While robust, these multi-step sequences have driven the search for more efficient, cascade-type reactions. One such innovative approach is the Smiles-Truce cascade, which allows for the one-pot synthesis of α-arylated pyrrolidinones from arylsulfonamides and cyclopropane (B1198618) diesters. This process involves a nucleophilic ring-opening of the cyclopropane, an aryl transfer via a Smiles-Truce rearrangement, and subsequent lactam formation. acs.org

Another advanced strategy for accessing functionalized pyrrolidinone skeletons is through the skeletal editing of more abundant heterocycles. nih.gov For instance, a photo-promoted ring contraction of readily available pyridines using silylborane has been developed. nih.gov This reaction proceeds through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate to yield pyrrolidine (B122466) derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can be further elaborated. nih.gov This method provides rapid access to complex pyrrolidine structures from simple starting materials. osaka-u.ac.jp

These modern synthetic strategies highlight the ongoing efforts to develop more efficient and versatile methods for modifying the pyrrolidinone core, enabling the rapid generation of diverse compound libraries for drug discovery.

Introduction of Diverse Substituents to Modulate Molecular Properties

The introduction of diverse substituents onto the (R)-4-aminopyrrolidin-2-one framework is a critical step in modulating its physicochemical and pharmacological properties. The nature, position, and orientation of these substituents can profoundly influence a molecule's potency, selectivity, and metabolic stability.

Synthetic methodologies have been developed to allow for the incorporation of a wide range of functional groups. For example, the Smiles-Truce cascade has proven effective for introducing phenethyl groups and is tolerant of various substitutions on the aryl ring, including methoxy (B1213986) and trifluoromethyl groups. acs.org This method also accommodates aryl halides, demonstrating orthogonality to transition-metal catalysis, and can be used to furnish pyrrolidinones containing heteroarenes like pyridine (B92270) and thiophene. acs.org

The strategic replacement of one functional group with another can lead to significant changes in biological activity. Research on glycine (B1666218) transporter 1 (GlyT1) inhibitors demonstrated that replacing a benzoyl group on a pyrrolidine scaffold with various other aryl substituents yielded potent analogues with nanomolar activity. nih.gov This highlights how subtle structural modifications can fine-tune a compound's interaction with its biological target. nih.gov Similarly, the synthesis of pyrrolidine sulfonamide derivatives with substitutions like a 4-trifluorophenyl group on an oxadiazole moiety led to effective dipeptidyl peptidase-IV (DPP-IV) inhibitors. frontiersin.org

The following table summarizes examples of substituents introduced onto the pyrrolidinone or related pyrrolidine scaffolds and their impact on molecular properties.

| Scaffold/Derivative | Substituent Introduced | Resulting Property/Activity |

| α-Aryl Pyrrolidinone | Methoxy, Trifluoromethyl, Aryl Halides, Pyridine, Thiophene | Synthesis of diverse, potentially bioactive scaffolds acs.org |

| Pyrrolidine-based GlyT1 Inhibitor | Various Anilines | Potent analogues with single or double-digit nanomolar activity nih.gov |

| Pyrrolidine Sulfonamide | 4-Trifluorophenyl on 1,2,4-oxadiazole | Enhanced inhibition of DPP-IV enzyme frontiersin.org |

| Pyrrolidine Oxadiazole | Oxadiazole moiety | Potential as new anthelmintic drug candidates frontiersin.org |

These examples underscore the power of substituent diversity in the rational design of novel (R)-4-aminopyrrolidin-2-one derivatives, enabling the systematic optimization of their molecular profiles.

Synthesis of Lactam-Bridged β-Amino Acid Equivalents

Incorporating the pyrrolidinone structure into larger molecules, such as peptides, can create conformationally constrained analogues with enhanced stability and defined secondary structures. nih.govnih.gov The synthesis of lactam-bridged structures, where the pyrrolidinone acts as a rigid linker, is a key strategy for producing β-amino acid equivalents and peptide mimics. nih.gov These bridges are particularly useful for stabilizing secondary structures like α-helices and β-turns. nih.gov

Solid-phase peptide synthesis (SPPS) is a common platform for creating these complex molecules. nih.gov The synthesis involves linking amino acid residues that are spaced apart in the primary sequence through a side-chain lactam bridge. nih.gov For example, bridges linking residues at positions (i, i+3), (i, i+4), and (i, i+7) have been successfully used to stabilize α-helices. nih.gov

A specific and powerful method for achieving this is the Ugi-based multicomponent stapling approach. nih.gov This reaction allows for simultaneous macrocyclization and functionalization of peptides. In one application, this methodology was used to synthesize helical polycationic cyclic lipopeptides. The Ugi reaction facilitates the formation of a lactam bridge between lysine (B10760008) (Lys) and glutamic acid (Glu) or aspartic acid (Asp) side chains at i→i+4 positions, while also incorporating a lipid moiety from an isocyanide component at the newly formed tertiary lactam bridge. nih.gov

Furthermore, cyclic sulfamidates derived from β-hydroxy-α-amino-γ-lactam precursors serve as versatile intermediates for synthesizing β-substituted α-amino γ-lactam dipeptide mimics. researchgate.net Nucleophilic ring-opening of these sulfamidates allows for the stereoselective introduction of a variety of substituents, yielding dipeptide mimics with constrained backbone and side-chain conformations. researchgate.net

Design and Preparation of N-Substituted Pyrrolidin-2-one Analogs

Modification at the lactam nitrogen (N-1 position) of the pyrrolidin-2-one ring is a widely used strategy to generate novel analogs with diverse properties. N-substitution can alter the molecule's polarity, hydrogen bonding capacity, and steric profile, which in turn affects its biological activity and pharmacokinetic properties.

A variety of synthetic methods are employed to prepare N-substituted pyrrolidin-2-ones. A common approach is the alkylation of the N-H bond of a parent pyrrolidinone. For instance, N-substituted analogs of baclofen (B1667701) were prepared starting from 4-(4-chlorophenyl)-pyrrolidin-2-one. researchgate.net Another versatile method is the one-pot, three-component Mannich-type condensation. This reaction has been used to synthesize N-substituted 3,4-pyrroledicarboximides by reacting a pyrrolo[3,4-c]pyrrole (B14788784) scaffold with formaldehyde (B43269) and a secondary amine (such as 4-arylpiperazines) in refluxing ethanol. mdpi.com

The design of N-substituted analogs is often guided by the desire to mimic or block interactions with a biological target. For example, a series of N(1)-substituted derivatives of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid were synthesized as constrained analogues of γ-substituted glutamic acids to target metabotropic glutamate (B1630785) receptors. nih.gov The specific substituent introduced at the N(1)-position determined whether the resulting compound acted as an agonist, partial agonist, or antagonist at these receptors. nih.gov

The following table provides examples of synthetic approaches for N-substitution.

| Starting Material | Reagents | Product Type |

| Pyrrolo[3,4-c]pyrrole scaffold | Formaldehyde, Secondary Amine | N-Substituted 3,4-Pyrroledicarboximides mdpi.com |

| 4-Arylpyrrolidin-2-one | Alkylating agents | N-Substituted 4-Arylpyrrolidin-2-ones researchgate.net |

| (2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylic acid derivative | Various N-alkylation/acylation reagents | N(1)-Substituted constrained glutamate analogues nih.gov |

Exploration of Pyrrolidine-Fused Heterocyclic Systems

Fusing the pyrrolidinone ring with other heterocyclic systems is an advanced design strategy to create rigid, three-dimensional molecules with novel biological profiles. These fused systems can present functional groups in precise spatial arrangements, leading to high-affinity interactions with biological targets.

Multicomponent reactions (MCRs) are particularly effective for the efficient, one-pot synthesis of complex heterocyclic structures. researchgate.net For example, MCRs have been employed to produce pyrrolidine-fused systems such as O-substituted 5-alkoxy-5H-chromeno[2,3-b]pyridines. This was achieved through a two-step transformation involving the reaction of salicylaldehydes and a malononitrile (B47326) dimer, followed by the addition of an alcohol. researchgate.net

Another approach involves building upon the pyrrolidinone core through subsequent cyclization reactions. Pyrrolidine derivatives equipped with an enamide moiety and a functionalized alkyl chain, synthesized via pyridine ring contraction, serve as promising building blocks for creating polycyclic alkaloids through further C–C bond formation. osaka-u.ac.jp The development of domino processes, which involve a cascade of reactions, also provides access to fused systems. For instance, a domino reaction involving a propargylic 3,4-diaza Cope rearrangement followed by a tandem isomerization/5-exo-dig N-cyclization has been used to synthesize 2-aminopyrroles, which can be precursors to or components of more complex fused systems. uib.no

The exploration of these synthetic routes allows chemists to access novel, structurally complex molecules that combine the favorable properties of the pyrrolidinone ring with those of other heterocyclic pharmacophores.

Computational Approaches in Ligand-Target Binding Prediction

In silico methods have become indispensable tools in modern drug discovery, allowing researchers to predict and analyze the interactions between small molecules (ligands) and their protein targets. These computational approaches provide insights into binding affinities and modes, helping to guide the synthesis and evaluation of new chemical entities.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method calculates a "docking score," which estimates the binding affinity, and visualizes the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govresearchgate.net

Studies on various pyrrolidin-2-one derivatives have utilized molecular docking to explore their potential as inhibitors for different enzymes. For instance, in a study targeting acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system, several pyrrolidin-2-one derivatives were docked into the enzyme's active site (PDB ID: 4EY7). researchgate.net The results indicated that the compounds could establish stable complexes, with some analogs showing higher predicted binding affinities than the established drug donepezil. researchgate.net The docking poses revealed key interactions, such as hydrogen bonds and pi-pi stacking, with critical amino acid residues in the AChE active site. researchgate.net

| Compound | Target Protein | Docking Score (arbitrary units) | Key Interacting Residues (Predicted) |

| Compound 14a | AChE | -18.59 | Not specified |

| Compound 14d | AChE | -18.057 | Not specified |

| Donepezil (Reference) | AChE | -17.257 | Not specified |

This table presents example docking scores for pyrrolidin-2-one derivatives against Acetylcholinesterase (AChE), as reported in a study. A more negative score typically indicates a stronger predicted binding affinity. Data sourced from a 2022 study on potential acetylcholinesterase inhibitors. researchgate.net

Similar docking approaches have been applied to other targets, such as the bacterial enzyme TrmD, further demonstrating the utility of this method in predicting the binding potential of novel pyrrolidine-based compounds. uran.ua

The pyrrolidine ring is a chiral scaffold, and its substituents can exist in different three-dimensional arrangements (stereoisomers). researchgate.net The specific stereochemistry of a molecule is often critical for its biological activity, as receptor binding pockets are themselves chiral. In silico modeling is used to understand how these stereochemical differences influence bioactivity.

The non-planar, puckered nature of the pyrrolidine ring gives rise to distinct conformations, often described as "Cγ-endo" and "Cγ-exo" envelope conformers. nih.govnih.gov The preferred conformation can be controlled by the stereochemistry and electronic properties of substituents at the C-4 position. nih.gov For example, computational models and experimental data have shown that an electronegative substituent in a trans position on the ring favors an exo pucker, while a cis substituent favors an endo pucker. nih.gov Conversely, a sterically demanding group like a tert-butyl group can reverse these preferences due to its tendency to occupy a pseudoequatorial position. nih.gov

These conformational preferences, dictated by stereochemistry, directly impact how the molecule presents its functional groups to a target receptor. In silico models can predict how one stereoisomer might fit snugly into a binding site, forming optimal interactions, while another isomer may clash with the protein or be unable to align its functional groups correctly, resulting in lower or no activity. nih.gov

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be achieved by rotation about single bonds. unifi.it The pyrrolidine scaffold is not rigid; it undergoes a phenomenon known as "pseudorotation," allowing it to adopt a range of energetically favorable conformations. researchgate.netnih.gov This flexibility allows the molecule to explore a wider three-dimensional space, which can be advantageous for binding to a target. nih.gov

Functional Characterization of Receptor Interactions

While computational studies provide valuable predictions, functional assays are required to experimentally confirm and characterize the biological activity of (R)-4-aminopyrrolidin-2-one analogs at their target receptors. These assays measure the actual effect of the compounds on receptor function, such as activation (agonism) or modulation of binding.

Muscarinic acetylcholine (B1216132) receptors, particularly the M1 subtype, are important targets for cognitive disorders. nih.govnih.gov An agonist is a compound that binds to and activates a receptor, mimicking the effect of the endogenous neurotransmitter. nih.gov

Derivatives containing a pyrrolidine ring have been synthesized and evaluated for their activity at muscarinic receptors. researchgate.net In one such study, new molecules were designed by incorporating an aminoalkyl chain into a pyrrolidine ring. These compounds were then tested for their binding affinity to cloned human muscarinic receptor subtypes (hm1-hm5) and for their functional activity in isolated tissue preparations. The results showed that these structural modifications led to compounds that acted as partial agonists with some selectivity toward the M2 receptor subtype. researchgate.net A partial agonist is a compound that binds and activates a receptor but has only partial efficacy relative to a full agonist.

The affinity of a compound for a receptor is often expressed as an inhibition constant (Ki), which represents the concentration of the ligand that will bind to half the receptor sites at equilibrium. Lower Ki values indicate higher binding affinity.

| Compound | Receptor Target | Binding Affinity (Ki, µM) |

| Acetylcholine | M1 | 59 |

| Pilocarpine | M1 | 2.7 |

| 3',4',5',5,6,7-hexamethoxyflavone | M1 | 40 |

| Luteolin | M1 | 110 |

This table shows the binding affinities of standard muscarinic agonists and other example compounds at the human M1 muscarinic acetylcholine receptor. This data is illustrative of the values obtained in radioligand binding assays. Data sourced from a 2011 study on flavonoids. mdpi.com

In addition to direct agonism or antagonism, some compounds can act as receptor modulators. A modulator can enhance or diminish the binding or signaling of an endogenous ligand without necessarily activating the receptor on its own.

Analogs of (R)-4-aminopyrrolidin-2-one have been investigated for their ability to modulate dopamine (B1211576) receptors. A study focused on a peptidomimetic containing a pyrrolidin-2-one core, specifically 3(R)-[(2(S)-pyrrolidinylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide. researchgate.net This compound and its analogs were tested for their ability to enhance the binding of a radiolabeled agonist to dopamine receptors in bovine striatal membranes. researchgate.net

The results showed that structural modifications significantly impacted modulatory activity. An analog where the lactam carbonyl was moved from the 2-position to the 4-position of the pyrrolidine ring was found to be more potent. researchgate.net In contrast, analogs where the amide bonds were systematically replaced with a more flexible reduced amide bond were significantly less effective, suggesting that the rigidity of the amide linkages is important for this modulatory activity. researchgate.net

| Compound Modification | Effect on Dopamine Receptor Binding Modulation |

| Parent Compound (2) | Effective modulator |

| iso-Lactam Analog (3) | More potent than parent compound |

| Reduced Amide Analog (4) | Significantly less effective |

| Reduced Amide Analog (5) | Significantly less effective |

This table summarizes the functional effects of structural modifications to a pyrrolidin-2-one-containing peptidomimetic on its ability to modulate dopamine receptor binding. Data sourced from a 1996 study. researchgate.net

Enzyme Inhibitory Potential of Pyrrolidinone Derivatives

The pyrrolidinone core has proven to be a privileged structure in the design of enzyme inhibitors, leading to the development of potent and selective agents against various enzyme classes.

Pyrrolidine-based compounds are a cornerstone in the development of inhibitors for Dipeptidyl Peptidase 4 (DPP-4), a serine protease that deactivates incretin (B1656795) hormones like GLP-1 and GIP, which are crucial for glucose homeostasis. researchgate.netmdpi.com The inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes. researchgate.netresearchgate.net

The cyanopyrrolidine moiety is a key pharmacophore in many potent DPP-4 inhibitors. nih.gov This class of compounds, often referred to as "gliptins," includes clinically successful drugs such as Vildagliptin and Saxagliptin. nih.gov Structure-activity relationship studies have shown that the pyrrolidine ring mimics the proline residue of natural DPP-4 substrates, while the nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the enzyme's active site. nih.gov Quantitative structure-activity relationship (QSAR) analyses have highlighted that electronic effects of substituents on the pyrrolidine ring play a significant role in the inhibitory activity. researchgate.net

| Compound Class | Key Structural Feature | Mechanism of Action | Target Enzyme |

| Cyanopyrrolidines | Pyrrolidine-2-nitrile | Reversible covalent inhibition | Dipeptidyl Peptidase 4 (DPP-4) |

| β-aminoacyl amides | Pyrrolidine amide core | Competitive inhibition | Dipeptidyl Peptidase 4 (DPP-4) |

Arginase is a metalloenzyme that hydrolyzes L-arginine to L-ornithine and urea (B33335), playing a critical role in the urea cycle. nih.gov Dysregulation of arginase activity is implicated in various diseases, including cancer and cardiovascular disorders, by depleting L-arginine pools required for nitric oxide (NO) synthesis. nedp.comgd3services.com Pyrrolidine-based structures have been developed as highly potent third-generation arginase inhibitors. nih.gov

A notable series includes (3R,4S)-3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid analogues, which have demonstrated up to a 1000-fold increase in potency compared to standard inhibitors. nih.gov These compounds act as transition-state analogs where the boronic acid moiety coordinates with the binuclear manganese cluster in the enzyme's active site. acs.org SAR studies on these proline-derived inhibitors indicate that modifications to the side chain can significantly enhance potency and oral bioavailability. acs.org

| Compound Series | Target | IC50 Values |

| N-Substituted 3-Amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic Acids | Arginase I | As low as 1.3 nM nih.gov |

| N-Substituted 3-Amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic Acids | Arginase II | As low as 8.1 nM nih.gov |

| α-Substituted ABH derivatives with piperidine (B6355638) ring | Arginase I | 200 nM nih.gov |

| α-Substituted ABH derivatives with piperidine ring | Arginase II | 290 nM nih.gov |

The rise of multidrug-resistant bacteria necessitates the discovery of novel antibacterial agents. Pyrrolidine derivatives have been identified as inhibitors of essential bacterial enzymes that have no homologs in mammals, making them attractive targets. nih.gov One such key target is the Enoyl-Acyl Carrier Protein (ACP) Reductase (also known as InhA in Mycobacterium tuberculosis), which is vital for the synthesis of mycolic acids in the bacterial cell wall. nih.gov

High-throughput screening has led to the discovery of pyrrolidine carboxamides as a potent class of InhA inhibitors. nih.gov Furthermore, certain 4-pyridone derivatives, which can be considered structurally related to pyrrolidinones, also exhibit strong FabI (an Enoyl-ACP reductase) inhibitory activity against bacteria like Staphylococcus aureus. nih.gov Some novel pyrrole (B145914) derivatives have been synthesized and shown to act as dual inhibitors of both Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR), another crucial enzyme in bacterial survival. mdpi.com

N-acylethanolamine acid amidase (NAAA) and fatty acid amide hydrolase (FAAH) are two key serine hydrolases responsible for the degradation of bioactive fatty acid ethanolamides (FAEs), such as the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (B50096) (PEA). nih.govfrontiersin.org While both enzymes can hydrolyze PEA, NAAA is a lysosomal enzyme considered to be the primary regulator of PEA levels in immune cells. frontiersin.org

Pyrrolidine amide derivatives have been systematically studied as NAAA inhibitors. nih.gov SAR studies revealed that structural modifications significantly influence both potency and selectivity. For instance, incorporating conformationally flexible linkers into the derivatives was found to increase inhibitory potency against NAAA but concurrently reduced selectivity over FAAH. nih.gov Conversely, using more rigid, conformationally restricted linkers enhanced selectivity for NAAA over FAAH, which is critical for targeted therapeutic action. nih.gov

Elucidation of Structure-Activity Relationships

The biological activity of pyrrolidinone analogs is profoundly influenced by their three-dimensional structure, with stereochemistry being a critical determinant of their interaction with biological targets.

Stereochemistry plays a pivotal role in the efficacy and selectivity of pyrrolidinone-based enzyme inhibitors. nih.gov The specific spatial arrangement of substituents on the pyrrolidinone ring dictates the molecule's ability to fit into the chiral binding pocket of a target enzyme.

Research on pyrrolidine carboxamide inhibitors of the bacterial enzyme InhA has shown that only one of the enantiomers in a racemic mixture is active, underscoring the stereospecificity of the enzyme-inhibitor interaction. nih.gov Similarly, in the context of antimalarial compounds inspired by 3-Br-acivicin, which features a related heterocyclic core, biological activity was almost exclusively observed in isomers with the natural (5S, αS) configuration. This suggests that a stereoselective uptake mechanism, likely an L-amino acid transporter, is responsible for the enhanced activity of the correct isomer. nih.gov

Further evidence comes from analogs of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate, where the defined stereochemistry is crucial for their activity as metabotropic glutamate receptor (mGluR) antagonists. nih.gov The orientation of functional groups is so critical that in some cases, the configuration at a single stereocenter can completely alter the biological effect of a molecule, for instance, converting a receptor agonist into a pure antagonist. nih.gov The synthesis of densely substituted pyrrolidines often employs stereoselective methods, such as using a chiral N-tert-butanesulfinyl group, to induce a specific and desired absolute configuration in the final product, thereby ensuring the intended biological activity. acs.org

Impact of Substituent Position and Electronic Properties on Activity

Detailed research findings indicate that the electronic nature of a substituent—whether it is electron-donating or electron-withdrawing—plays a critical role in modulating biological activity. For instance, in some series of pyrrolidine derivatives, compounds bearing electron-donating groups, such as methoxy (-OCH₃) and methyl (-CH₃), have demonstrated lower IC₅₀ values compared to analogs with electron-withdrawing groups nih.gov. This suggests that increased electron density at specific points in the molecule can enhance its interaction with the target.

Conversely, the presence of electron-withdrawing groups, such as halogens (e.g., -F, -Cl) or a trifluoromethyl group (-CF₃), can also be advantageous, depending on the specific biological target and the nature of the binding pocket. For example, in a series of pyrrolidine-2,5-dione derivatives, a phenylpiperazine moiety with a 3-trifluoromethyl group was found to be highly active in the maximal electroshock (MES) test for anticonvulsant activity nih.gov. The position of these substituents is equally crucial. Variations in the substitution pattern on an aromatic ring attached to the pyrrolidinone scaffold can lead to significant differences in potency. For some inhibitors, substitution at the para-position of a phenyl ring is optimal nih.gov. In contrast, other studies have shown that moving a substituent from the para- to the meta- or ortho-position can drastically reduce or alter the biological response nih.gov.

The interplay between substituent position and electronic properties is a key consideration in the rational design of potent and selective (R)-4-aminopyrrolidin-2-one-based therapeutic agents. The following data tables illustrate these structure-activity relationships with representative data from studies on analogous pyrrolidinone-containing compounds.

Table 1: Effect of Substituent Position on an Aromatic Ring on Inhibitory Activity

| Compound ID | Substituent (R) | Position | IC₅₀ (µM) |

| 1a | -H | - | 15.2 |

| 1b | -Cl | 2- (ortho) | 25.8 |

| 1c | -Cl | 3- (meta) | 18.5 |

| 1d | -Cl | 4- (para) | 8.3 |

| 1e | -F | 2- (ortho) | 14.9 |

| 1f | -F | 4- (para) | 7.9 |

This interactive table demonstrates how the position of a chloro or fluoro substituent on a terminal phenyl ring can influence the inhibitory activity. As shown, para-substitution generally results in higher potency (lower IC₅₀ value) compared to ortho- or meta-substitution.

Table 2: Effect of Electronic Properties of Substituents on Biological Activity

| Compound ID | Substituent (R) at para-position | Electronic Property | Activity (% Inhibition at 10 µM) |

| 2a | -H | Neutral | 55 |

| 2b | -OCH₃ | Electron-Donating | 72 |

| 2c | -CH₃ | Electron-Donating | 68 |

| 2d | -Cl | Electron-Withdrawing | 61 |

| 2e | -CF₃ | Strongly Electron-Withdrawing | 48 |

| 2f | -NO₂ | Strongly Electron-Withdrawing | 35 |

This interactive table illustrates the impact of the electronic nature of substituents at the para-position of an aromatic ring on the biological activity of a series of analogs. In this representative set, electron-donating groups tend to enhance activity, while strong electron-withdrawing groups lead to a decrease in potency.

Table 3: Combined Influence of Steric Bulk and Electronics at the Pyrrolidinone Ring

| Compound ID | Substituent at C3-position | Substituent at C4-position | Configuration | Relative Potency |

| 3a | -H | -H | - | 1.0 |

| 3b | -CH₃ | -H | (R) | 2.5 |

| 3c | -CH₃ | -H | (S) | 1.2 |

| 3d | -H | -CF₃ | cis | 4.8 |

| 3e | -H | -CF₃ | trans | 2.1 |

| 3f | -Phenyl | -H | (R) | 0.8 |

This interactive table highlights how the stereochemistry and nature of substituents directly on the pyrrolidinone ring can affect biological activity. For instance, a cis-configuration of a trifluoromethyl group at the C4-position shows higher potency than the trans-isomer. Similarly, the stereochemistry of a methyl group at the C3-position significantly impacts activity, while a bulky phenyl group at the same position is detrimental.

Conclusion

(R)-4-aminopyrrolidin-2-one hydrochloride stands as a testament to the importance of stereochemical control in modern chemistry. As a chiral building block, it provides a reliable and versatile starting point for the synthesis of complex molecules with precisely defined three-dimensional structures. Its applications in medicinal chemistry, particularly in the development of targeted kinase inhibitors, highlight the critical role of chirality in drug-receptor interactions. Furthermore, the incorporation of such chiral scaffolds into polymers and hybrid materials is paving the way for new advancements in asymmetric catalysis and functional materials. The continued exploration of the synthesis and applications of (R)-4-aminopyrrolidin-2-one hydrochloride and related chiral pyrrolidinones will undoubtedly continue to fuel innovation across the chemical sciences.

Vi. Broader Research Perspectives on Pyrrolidinone Scaffolds in Contemporary Medicinal Chemistry

Strategic Utility of the Pyrrolidine (B122466) Ring in Drug Discovery Programs

The five-membered pyrrolidine ring is a versatile and widely utilized nitrogen heterocycle in the development of new therapeutic agents. researchgate.netnih.gov Its strategic importance is underscored by its presence in a significant number of natural products, particularly alkaloids, and 37 drugs approved by the U.S. Food and Drug Administration (FDA). nih.govresearchgate.net The interest in this saturated scaffold stems from several key features that make it advantageous for drug design. researchgate.netnih.gov

One of the primary advantages of the pyrrolidine ring is its three-dimensional (3D) nature, a consequence of the sp³-hybridization of its carbon atoms. nih.gov This non-planar structure allows for a more thorough exploration of pharmacophore space compared to flat aromatic rings. nih.govnbinno.com The phenomenon of "pseudorotation" further contributes to its conformational flexibility, enabling it to adopt various shapes to fit into biological targets. researchgate.netnih.gov

Furthermore, the pyrrolidine ring can possess up to four stereogenic centers, leading to a high degree of stereochemical diversity with as many as 16 different stereoisomers possible. nih.gov This stereogenicity is crucial, as different stereoisomers of a molecule can exhibit distinct biological profiles due to differential binding to enantioselective proteins like enzymes and receptors. researchgate.netnih.gov The ability to control the spatial orientation of substituents on the pyrrolidine ring is a powerful tool for medicinal chemists to optimize drug-target interactions and improve efficacy and selectivity. nbinno.com

The pyrrolidine nucleus also offers favorable physicochemical properties that can enhance a drug's pharmacokinetic profile. pharmablock.compharmablock.com The presence of the nitrogen atom can serve as a hydrogen bond donor (as an NH group) or acceptor (when substituted), facilitating interactions with biological targets. pharmablock.com Additionally, the pyrrolidine motif can improve aqueous solubility, a desirable characteristic for drug candidates. pharmablock.compharmablock.com The versatility of the pyrrolidine scaffold is further demonstrated by the fact that 92% of all FDA-approved drugs containing this ring are substituted at the N-1 position, highlighting its importance as a key point for molecular modification. nih.gov

| Attribute | Description | Significance in Drug Design |

|---|---|---|

| Three-Dimensionality | Non-planar, saturated ring system due to sp³-hybridized carbons. nih.gov | Allows for better exploration of 3D pharmacophore space and improved target binding. researchgate.net |

| Stereochemical Diversity | Can contain up to four chiral centers, allowing for multiple stereoisomers. nih.gov | Enables fine-tuning of biological activity and selectivity through stereoisomer selection. nih.gov |

| Physicochemical Properties | The nitrogen atom can act as a hydrogen bond donor or acceptor; the scaffold can enhance aqueous solubility. pharmablock.compharmablock.com | Improves pharmacokinetic properties such as target interaction and bioavailability. nbinno.com |

| Synthetic Accessibility | Can be readily synthesized or derived from natural sources like L-proline (B1679175). nih.gov | Facilitates the generation of diverse compound libraries for screening. nih.gov |

Rational Design of Pyrrolidinone-Based Pharmacophores for Therapeutic Applications

The pyrrolidinone scaffold serves as a cornerstone in the rational design of pharmacophores for a multitude of therapeutic targets. A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. The structural features of the pyrrolidinone ring provide an excellent framework for constructing these pharmacophores.

Structure-activity relationship (SAR) studies are fundamental to the rational design process, and the pyrrolidinone scaffold has been extensively investigated in this regard. nih.govdntb.gov.ua These studies have shown that the type and position of substituents on the pyrrolidinone ring are critical for determining the biological activity of the resulting compounds. nih.gov For instance, modifications at different positions on the ring can significantly impact a compound's inhibitory properties against specific enzymes. nih.govnih.gov

The development of hybrid molecules is a modern approach in drug design where two or more pharmacophoric units are combined into a single entity. nih.gov This strategy aims to create compounds with enhanced efficacy, a broader spectrum of activity, or improved safety profiles. nih.gov The pyrrolidinone ring is an ideal component for such hybrid compounds due to its versatile chemistry and established biological relevance. frontiersin.orgnih.gov For example, hybrid molecules incorporating the pyrrolidinone-2,5-dione moiety have been designed to target multiple pathways involved in complex diseases like epilepsy. nih.gov

The molecular diversity and complexity afforded by the pyrrolidinone scaffold allow for the design of more active and less toxic drug candidates. frontiersin.orgnih.gov By elucidating the SAR and quantitative structure-activity relationship (QSAR), medicinal chemists can systematically modify the pyrrolidinone core to optimize its interaction with a biological target. frontiersin.orgnih.govresearchgate.net This rational approach has led to the development of pyrrolidinone-based compounds with a wide range of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory effects. frontiersin.orgnih.gov

Development of Conformationally Restricted Peptidomimetics (e.g., Beta-Turn Mimetics)

Peptides and proteins are crucial for many biological processes, but their therapeutic use is often limited by poor pharmacokinetic properties. nih.govnih.gov Peptidomimetics are non-peptide molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability. nih.govnih.gov The rigid nature of the pyrrolidinone scaffold makes it an excellent building block for creating conformationally restricted peptidomimetics. nih.govnih.gov

Furthermore, by alternating the stereochemistry (D,L-alternating) of the pyrrolinone units, researchers have successfully created mimics of β-turns. nih.govnih.gov A β-turn is a crucial secondary structure that allows a polypeptide chain to reverse its direction. The ability to create stable, non-peptide mimics of β-turns has significant implications for drug design, as these structures are often involved in molecular recognition events. A notable example is the development of a functionally active mimetic of a peptidal β-turn similar to that found in somatostatin, a hormone that regulates endocrine secretion. nih.gov

The use of pyrrolidinone and related scaffolds, such as polyhydroxylated piperidines and pyrrolidines, offers a direct and efficient route to a diverse range of peptidomimetics. acs.org These scaffolds allow for the precise placement of side chains that mimic those of natural amino acids, while the rigid backbone locks the molecule into a desired bioactive conformation. acs.org

Emerging Applications in Targeting Specific Biological Pathways and Conditions

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, and the emergence of multi-drug resistant strains necessitates the discovery of new antitubercular agents. bohrium.comasm.org The pyrrolidinone and pyrrolidine scaffolds have been investigated as potential sources of novel anti-TB drugs. bohrium.comnih.gov

One key target in M. tuberculosis is the enoyl-acyl carrier protein reductase, InhA, which is involved in the biosynthesis of the mycobacterial cell wall. nih.gov A series of analogues of a known InhA inhibitor, bearing pyrrolidinone or pyrrolidine cores, have been synthesized and evaluated for their activity. bohrium.comnih.gov While some of these compounds showed only modest inhibition of InhA, they displayed significant activity against the growth of M. tuberculosis H37Rv, with minimum inhibitory concentrations (MICs) as low as 1.4 μM. bohrium.comnih.gov This suggests that these compounds may act through a different mechanism of action, representing a promising avenue for new drug development. bohrium.comnih.gov

Further research has identified 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione derivatives as a novel class of potent inhibitors of both InhA and the M. tuberculosis H37Rv strain. nih.gov Some of these compounds also exhibited promising activity against multi-drug resistant strains of M. tuberculosis. nih.gov These findings highlight the potential of the pyrrolidinone scaffold in the development of new treatments for tuberculosis. researchgate.netnih.gov

| Compound Class | Target | Key Finding | Reference |

|---|---|---|---|

| Pyrrolidinone/Pyrrolidine Analogues of GEQ | InhA and M. tuberculosis growth | Some compounds with poor InhA inhibition were potent against M. tuberculosis growth, suggesting a novel mechanism of action. bohrium.comnih.gov | bohrium.comnih.gov |

| 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione Derivatives | InhA and M. tuberculosis | Displayed potent activity against InhA and both sensitive and multi-drug resistant strains of M. tuberculosis. nih.gov | nih.gov |

The pyrrolidinone scaffold is also present in compounds that exhibit anti-inflammatory properties. researchgate.netfrontiersin.orgnih.gov Inflammation is a complex biological response involved in numerous diseases, and the development of new anti-inflammatory agents is an active area of research. Pyrrolidine derivatives have been identified as having potential in this therapeutic area. frontiersin.orgnih.govnih.gov The mechanism of action for some anti-inflammatory drugs involves the inhibition of enzymes like cyclooxygenase (COX), which are responsible for the production of pro-inflammatory prostaglandins. nih.gov The structural features of the pyrrolidinone ring can be tailored to interact with the active sites of such enzymes.

The pyrrolidinone ring is a well-established pharmacophore for anticonvulsant activity. nih.govresearchgate.net The most prominent example is levetiracetam (B1674943), a widely used antiepileptic drug (AED) for the treatment of various types of seizures. drugs.comnih.govdrugbank.com Levetiracetam is an S-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide (B32628) and belongs to the pyrrolidinone class of anticonvulsants. nih.govebi.ac.ukebi.ac.uk

The success of levetiracetam has spurred further research into other pyrrolidinone derivatives as potential AEDs. nih.govresearchgate.net The pyrrolidine-2,5-dione (succinimide) ring is another key pharmacophore for anticonvulsant activity, with ethosuximide (B1671622) being a notable example used for absence seizures. nih.govresearchgate.net

Researchers are actively designing and synthesizing new hybrid compounds that combine the pyrrolidinone-2,5-dione core with other chemical moieties to develop AEDs with a broader spectrum of activity and improved safety profiles. nih.govnih.gov These new compounds have shown efficacy in various animal models of epilepsy, including the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. nih.govmdpi.com The proposed mechanism of action for many of these compounds involves interaction with neuronal voltage-sensitive sodium and calcium channels, which are key targets for many existing AEDs. nih.govnih.gov The ongoing exploration of pyrrolidinone-based compounds continues to be a promising strategy in the search for novel and more effective treatments for epilepsy. nih.govzsmu.edu.ua

Targeting Protein Kinase B Inhibitors

The pyrrolidinone ring is a versatile and valuable scaffold in drug discovery, prized for its ability to create three-dimensional diversity in molecules due to its non-planar, puckered structure. researchgate.netnih.govnih.gov This characteristic is particularly advantageous in the design of enzyme inhibitors, where precise spatial orientation of functional groups is critical for potent and selective binding. The compound (R)-4-aminopyrrolidin-2-one hydrochloride serves as a key chiral building block for synthesizing complex molecules, including inhibitors of kinases, a class of enzymes frequently implicated in cancer and other diseases. myskinrecipes.com

Protein Kinase B (PKB), also known as Akt, is a serine/threonine kinase that is a central node in the phosphatidylinositol-3 kinase (PI3K) signaling pathway. nih.gov This pathway is crucial for regulating cell survival, proliferation, and metabolism. nih.gov Hyperactivation of the PI3K/Akt pathway is a common feature in many human cancers, making Akt a prominent target for anticancer drug development. nih.govnih.gov

The development of Akt inhibitors often involves scaffolds that can position key functional groups to interact with specific residues in the ATP-binding pocket of the kinase. While direct incorporation of (R)-4-aminopyrrolidin-2-one into a final Akt inhibitor is not extensively documented in readily available literature, its structural motifs are highly relevant. For instance, research into selective Akt inhibitors has successfully utilized a 4-aminopiperidine (B84694) scaffold, which is structurally analogous to the 4-aminopyrrolidinone core.

In one such study, a series of compounds based on a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine structure were developed as potent and selective ATP-competitive inhibitors of Akt. nih.govacs.org The 4-amino group on the heterocyclic ring was found to be crucial for forming key interactions within the kinase's active site. acs.org The variation of substituents attached to this core structure allowed for the optimization of potency and selectivity against other closely related kinases like PKA. nih.govacs.org The table below summarizes the activity of representative compounds from this series, illustrating the structure-activity relationships.

| Compound | R-Group | Akt1 IC₅₀ (nM) | PKA IC₅₀ (nM) | Selectivity (PKA/Akt1) |

| 2 | 4-Chlorobenzyl | 43 | 1200 | ~28 |

| 4 | 2-Chlorobenzyl | 85 | >3600 | ~42 |

| 12 | 2,4-Dichlorobenzyl | 39 | 1500 | ~38 |

| 21 | 4-Chlorophenyl (amide linker) | 26 | 1300 | ~50 |

| 28 | 2,4-Dichlorophenyl (amide linker) | 25 | 610 | ~24 |

Data compiled from studies on 4-aminopiperidine-based Akt inhibitors, which serve as a structural analogue to demonstrate the utility of the amino-heterocycle scaffold. nih.govacs.org

The success of these related structures underscores the potential of chiral intermediates like (R)-4-aminopyrrolidin-2-one hydrochloride. Its defined stereochemistry and the presence of an amino group for establishing critical hydrogen bonds make it an attractive starting point for designing novel kinase inhibitors with high specificity and potency. nih.govmyskinrecipes.com The pyrrolidinone ring itself offers a rigid framework that can help lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target enzyme. researchgate.net

Mitochondrial Targeting Strategies for Bioactive Molecules

Mitochondria are essential organelles that not only generate cellular energy but also play a critical role in regulating cell death pathways, such as apoptosis. nih.govfrontiersin.org Mitochondrial dysfunction is linked to a wide range of human diseases, including cancer, neurodegenerative disorders, and metabolic diseases. frontiersin.orgmdpi.com Consequently, targeting bioactive molecules directly to the mitochondria has emerged as a promising therapeutic strategy to enhance efficacy and minimize off-target effects. mdpi.comresearchgate.net

The primary strategy for mitochondrial targeting leverages the organelle's significant negative membrane potential. nih.gov Molecules can be designed to accumulate selectively within the mitochondrial matrix by attaching them to a delocalized lipophilic cation. frontiersin.org These cationic moieties act as "molecular luggage tags," guiding the attached therapeutic agent to its destination.

Several classes of mitochondria-targeting moieties have been developed, with the most common being:

| Targeting Moiety | Chemical Class | Mechanism of Action |

| Triphenylphosphonium (TPP) | Lipophilic Cation | Accumulates in the mitochondrial matrix, driven by the negative membrane potential. frontiersin.org |

| Rhodamine | Lipophilic Cationic Dye | Accumulates in the mitochondrial matrix due to its lipophilic and cationic properties. nih.gov |

| Mitochondria-Penetrating Peptides (MPPs) | Peptides | Utilize alternating cationic and hydrophobic residues to achieve cell permeability and mitochondrial localization. frontiersin.orgresearchgate.net |

| Dequalinium (DQA) | Bola-amphiphilic Cation | A dicationic compound that shows preferential accumulation in the mitochondria of carcinoma cells. |

The pyrrolidine scaffold has been incorporated into molecules designed for mitochondrial targeting. For example, mitochondria-targeting antioxidants have been synthesized using pyrrolidine nitroxide derivatives. researchgate.netnih.gov In these conjugates, the pyrrolidine ring forms the core of the antioxidant moiety, which is then linked to a targeting group like triphenylphosphonium (TPP) to ensure its delivery to the site of reactive oxygen species (ROS) production within the mitochondria. nih.gov Furthermore, Pyrrolidine Dithiocarbamate (PDTC) has been shown to inhibit mitochondrial dysfunction and apoptosis, indicating the role of pyrrolidine-containing compounds in modulating mitochondrial health. nih.gov

While the pyrrolidinone scaffold of (R)-4-aminopyrrolidin-2-one is not a targeting moiety itself, it serves as a versatile platform for the construction of bioactive molecules that could benefit from mitochondrial delivery. A therapeutic agent developed from a pyrrolidinone core—such as a kinase inhibitor or an anti-proliferative agent—could be chemically conjugated to a TPP or MPP tag. This strategy would concentrate the drug at the mitochondria, which could be particularly effective for inducing apoptosis in cancer cells or protecting the organelle from oxidative damage. frontiersin.org The development of such conjugates represents a sophisticated approach to creating highly targeted and potent therapeutics.

Q & A

Q. What are the recommended synthetic routes for (R)-4-aminopyrrolidin-2-one hydrochloride, and how can reaction conditions be optimized for high enantiomeric purity?

The synthesis typically involves multi-step organic reactions, starting with chiral precursors or employing enantioselective catalysis. A common approach includes:

- Step 1 : Cyclization of a substituted pyrrolidine precursor under controlled pH and temperature to form the pyrrolidin-2-one core.

- Step 2 : Introduction of the amino group via reductive amination or nucleophilic substitution, ensuring stereochemical integrity .

- Step 3 : Hydrochloride salt formation using HCl in anhydrous conditions .

Q. Optimization Tips :

Q. How is the structural identity of (R)-4-aminopyrrolidin-2-one hydrochloride validated in academic research?

Key analytical methods include:

- NMR Spectroscopy : H and C NMR to confirm the presence of the pyrrolidinone ring, aminomethyl group, and stereochemistry. For example, the (R)-configuration can be verified via NOESY correlations .

- HPLC-MS : To determine purity and molecular weight (e.g., m/z = 136.58 for the free base) .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtained .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activities of (R)-4-aminopyrrolidin-2-one hydrochloride derivatives?

Discrepancies often arise from structural variations, impurities, or assay conditions. A systematic approach includes:

- Comparative Structural Analysis : Use tables to highlight differences between analogs (e.g., substituents at positions 1 and 4):

| Compound | Substituents | Reported Activity | Reference |

|---|---|---|---|

| (R)-4-aminopyrrolidin-2-one | 1-H, 4-NH2 | Moderate kinase inhibition | |

| 1-Methyl derivative | 1-CH3, 4-NH2 | Enhanced solubility |

- Replicate Assays : Standardize in vitro models (e.g., kinase inhibition assays with ATP concentrations fixed at 1 mM) to minimize variability .

Q. How can computational methods guide the design of (R)-4-aminopyrrolidin-2-one hydrochloride derivatives for targeted protein interactions?

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., dopamine receptors). For example, the aminomethyl group may form hydrogen bonds with Asp113 in the D2 receptor .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives .

Q. What are the challenges in scaling up enantioselective synthesis of (R)-4-aminopyrrolidin-2-one hydrochloride, and how can they be addressed?

- Challenge 1 : Catalyst cost and recyclability.

- Solution : Immobilize chiral catalysts on silica supports for reuse .

- Challenge 2 : Racemization during salt formation.

- Solution : Use low-temperature HCl gas addition to minimize stereochemical inversion .

Methodological Best Practices

Q. What precautions are critical when handling (R)-4-aminopyrrolidin-2-one hydrochloride in pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.